desotamide

Description

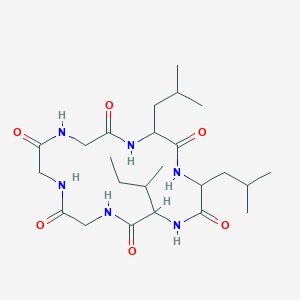

Structure

3D Structure

Properties

IUPAC Name |

3-butan-2-yl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N6O6/c1-7-15(6)21-24(36)27-11-19(32)25-10-18(31)26-12-20(33)28-16(8-13(2)3)22(34)29-17(9-14(4)5)23(35)30-21/h13-17,21H,7-12H2,1-6H3,(H,25,32)(H,26,31)(H,27,36)(H,28,33)(H,29,34)(H,30,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIXCNNWWSSJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzyme Systems of Desotamide Family Antibiotics

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

Non-ribosomal peptide synthetases are multi-domain enzymes that function as assembly lines to synthesize peptides. nih.govmdpi.comrsc.org Each module within an NRPS is typically responsible for the incorporation of a single amino acid or building block into the growing peptide chain. researchgate.netresearchgate.net

Architecture and Modularity of NRPS Assembly Lines

NRPS assembly lines exhibit a modular architecture, where each module contains the necessary catalytic domains to select, activate, and incorporate a specific monomer. researchgate.netmdpi.comresearchgate.net The order of these modules along the NRPS enzyme dictates the sequence of amino acids in the resulting peptide, a principle known as co-linearity. nih.govmdpi.com While the core domains within a module are relatively conserved, the interactions between modules are more dynamic. rsc.org A typical NRPS module often contains at least three core domains: Adenylation (A), Peptidyl Carrier Protein (PCP), and Condensation (C) domains. researchgate.netmdpi.comnih.gov Initiation modules typically contain A and PCP domains, elongation modules contain C, A, and PCP domains, and termination modules often include a Thioesterase (TE) domain for product release and cyclization. researchgate.net

Catalytic Domains and Their Functions (Adenylation, Peptidyl Carrier Protein, Condensation, Epimerase)

The catalytic activity of NRPS enzymes relies on the coordinated action of several key domains:

Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid or carboxylic acid substrate. researchgate.netmdpi.comnih.gov It does this by forming an aminoacyl- or acyl-adenylate intermediate in an ATP-dependent manner. mdpi.comnih.gov The A domain acts as a gatekeeper, determining which building block is incorporated at a specific position in the peptide chain. nih.govbiorxiv.org

Peptidyl Carrier Protein (PCP) Domain: Also known as the thiolation (T) domain, the PCP is a small protein domain that carries the activated amino acid or the growing peptide chain. researchgate.netmdpi.comnih.gov It is post-translationally modified by the attachment of a 4'-phosphopantetheine (B1211885) arm, which is derived from Coenzyme A. researchgate.netnih.gov This flexible arm tethers the substrate as a thioester and moves between the different catalytic sites within the NRPS assembly line. researchgate.net

Condensation (C) Domain: The C domain catalyzes the formation of the peptide bond between the aminoacyl substrate attached to the downstream PCP domain and the growing peptide chain attached to the upstream PCP domain. researchgate.netmdpi.comnih.gov These domains are typically found at the N-terminus of elongation modules. nih.gov

Epimerase (E) Domain: Some NRPS modules contain an integrated epimerase domain, which is responsible for inverting the stereochemistry of an L-amino acid substrate to its D-isomer before incorporation into the peptide chain. researchgate.netresearchgate.net The presence of D-amino acids is a hallmark of many non-ribosomal peptides. researchgate.net

Biosynthetic Gene Clusters (BGCs) Characterization

The genes encoding the NRPS enzymes and associated tailoring enzymes, regulatory proteins, and transport proteins involved in the biosynthesis of a specific natural product are typically clustered together in the genome, forming a BGC. nih.govresearchgate.net

Identification and Genomic Organization of the dsa BGC

The dsa BGC, responsible for the biosynthesis of desotamides, has been identified in Streptomyces scopuliridis SCSIO ZJ46. researchgate.netnih.gov This cluster spans approximately 39 kb and contains 17 open reading frames. nih.gov These genes encode the NRPS enzymes, as well as proteins involved in resistance, transport, regulation, and the biosynthesis of precursor molecules. nih.gov The dsa NRPS is encoded by three genes, dsaI, dsaH, and dsaG, which together encode six modules. biorxiv.org The modular arrangement and domain organization within the dsa BGC generally follow the canonical logic of NRPS systems, with the number of modules corresponding to the number of amino acids in the desotamide (B65381) peptides. nih.govbiorxiv.org

Evolutionary Trajectories of this compound-Related BGCs (e.g., Gene Duplication, Recombination, Gene Loss)

The diversity within the this compound family and their related BGCs is a result of evolutionary processes such as gene duplication, recombination, and gene loss. biorxiv.orguea.ac.uk Comparative genomic analysis of this compound and wollamide BGCs provides insights into these evolutionary events. The wol BGC, found in Streptomyces sp. MST-110588, is capable of producing both wollamides and desotamides and exhibits a bifurcated NRPS assembly line. biorxiv.orguea.ac.uk Genomic analysis suggests that the wol BGC likely emerged through an ancestral intergenic gene duplication event followed by intragenomic recombination. biorxiv.orguea.ac.uk Specifically, the wol BGC contains duplicated homologs of the dsaG gene (wolG1 and wolG2), which encode the final two modules of the NRPS, and duplicated dsaF homologs (wolF1 and wolF2), encoding MbtH-like proteins that interact with A domains. biorxiv.org The presence of additional genes in the wol BGC (wolRSTUVW) involved in L-ornithine biosynthesis is consistent with the incorporation of D-ornithine in wollamides, a residue that distinguishes them from desotamides. biorxiv.org In contrast, the contemporary dsa BGCs, which produce only desotamides, appear to have evolved through the loss of the ancestral gene encoding the L-ornithine-specific adenylation domain and associated genes. researchgate.netbiorxiv.org These findings illustrate how genetic events can lead to the diversification of NRPS assembly lines and the production of structurally related natural products.

Biosynthesis of Non-Proteinogenic and Modified Amino Acid Precursors

The structural diversity of this compound family antibiotics is significantly influenced by the incorporation of unusual amino acids. nih.gov The biosynthesis of these non-proteinogenic and modified precursors is facilitated by specific enzymatic systems.

Enzymology of L-allo-Isoleucine Formation (e.g., DsaD/MfnO Aminotransferase, DsaE/MfnH Isomerase)

L-allo-Isoleucine is a non-proteinogenic amino acid found in various natural products, including desotamides. researchgate.netacs.orgnih.govwikipedia.org Its biosynthesis involves the synergistic action of a pyridoxal (B1214274) 5′-phosphate (PLP)-linked aminotransferase and a novel isomerase. acs.orgnih.gov In the this compound biosynthetic pathway of Streptomyces scopuliridis SCSIO ZJ46, the enzyme pair DsaD and DsaE is responsible for the generation of L-allo-isoleucine from L-isoleucine. researchgate.netacs.orgnih.gov Similarly, the MfnO/MfnH pair in the marformycin biosynthetic pathway in Streptomyces drozdowiczii SCSIO 10141 performs a comparable function. researchgate.netacs.orgnih.gov

In vivo studies involving gene inactivations have confirmed the critical roles of the DsaD/DsaE and MfnO/MfnH pairs in the biosynthesis of L-allo-isoleucine-containing metabolites. researchgate.netacs.orgnih.gov Inactivation of the aminotransferases DsaD and MfnO resulted in significantly reduced titers of this compound and marformycin, respectively. researchgate.netacs.orgnih.gov Furthermore, the inactivation of the isomerase genes dsaE and mfnH completely abolished the production of all metabolites containing L-allo-isoleucine in their respective pathways. researchgate.netacs.orgnih.govresearchgate.net

In vitro biochemical assays have demonstrated that both DsaD/DsaE and MfnO/MfnH catalyze a bidirectional reaction between L-allo-isoleucine and L-isoleucine. researchgate.netacs.orgnih.gov Site-directed mutagenesis experiments have provided insights into the enzymatic mechanism, revealing the involvement of a PLP-linked ketimine intermediate and the use of an arginine residue from the C-terminus of each isomerase to epimerize the amino acid at the β-position. researchgate.netacs.orgnih.gov

Incorporation of Kynurenine and N-Formyl-L-Kynurenine

Kynurenine (Kyn) and N-formyl-L-kynurenine (NFK) are α-amino acids that are incorporated into the this compound structure. nih.gov Specifically, NFK and Kyn are observed at the first position of the hexacyclic ring in desotamides C and D, respectively. nih.gov These compounds are primarily formed through the decomposition and metabolism of the aromatic amino acid tryptophan. nih.gov The enzyme tryptophan 2,3-dioxygenase oxygenates the indole (B1671886) ring of tryptophan, yielding N-formyl-L-kynurenine, which can then be enzymatically transformed or spontaneously hydrolyzed to form kynurenine. nih.govebi.ac.uknih.gov Kynurenine and N-formyl-L-kynurenine can be directly incorporated into the final natural product or serve as intermediates for further derivatization. nih.gov

Origins and Integration of Other Unusual Amino Acids (e.g., Ornithine, 3-amino-2-methylpropionic acid, Chlorotryptophan, β-Hydroxyasparagine)

The this compound family of antibiotics frequently incorporates other modified or unusual amino acids in addition to L-allo-isoleucine, kynurenine, and N-formyl-L-kynurenine. nih.gov These can include ornithine, 3-amino-2-methylpropionic acid (AMPA), chlorotryptophan, and β-hydroxyasparagine. nih.govresearchgate.net While the specific enzymatic pathways for the incorporation of each of these unusual amino acids into desotamides are not detailed in the provided context, their presence highlights the complex tailoring mechanisms involved in the biosynthesis of these natural products. Ornithine is a non-proteinogenic α-amino acid involved in the urea (B33335) cycle and is not typically incorporated into proteins during translation. wikipedia.org Chlorotryptophan is a halogenated derivative of tryptophan. americanelements.comnih.gov β-Hydroxyasparagine is a modified asparagine residue. nih.govwikipedia.orgnih.gov AMPA is also noted as a precursor in the this compound family. researchgate.net

Peptide Offloading and Macrocyclization Mechanisms

A distinguishing feature of the this compound biosynthetic system is the mechanism by which the synthesized peptide chain is released from the NRPS machinery and subsequently cyclized. Unlike many NRPS systems that utilize a C-terminal thioesterase (TE) domain for this purpose, the this compound family employs standalone cyclase enzymes. nih.govresearchgate.netacs.org

Role of Standalone Cyclase Enzymes (e.g., SurE, DsaJ)

The absence of a TE domain in the terminal biosynthetic modules of the NRPS responsible for cyclic desotamides necessitated the identification of alternative offloading and cyclization mechanisms. nih.govacs.org A novel class of standalone peptide cyclases has been discovered and characterized in the context of the this compound family, specifically belonging to the β-lactamase superfamily. nih.govresearchgate.net

SurE is a well-characterized standalone enzyme from the surugamide biosynthetic gene cluster that is responsible for the macrocyclization of the tethered octapeptidyl intermediate leading to surugamide A. researchgate.netacs.orgdntb.gov.ua DsaJ, identified in this compound biosynthesis, shows high sequence homology to SurE and is also implicated in the macrocyclization process. researchgate.net Bioinformatic analysis indicates that DsaJ possesses the characteristic catalytic tetrad (Ser-Lys-Tyr-His) found in proteins of the penicillin-binding protein (PBP) family, to which these cyclases belong. researchgate.net

These standalone cyclases represent a trans-acting offloading strategy for NRPS systems, where the cyclization is catalyzed by an enzyme not physically integrated into the NRPS assembly line. acs.org While SurE exhibits some limitations regarding the C-terminus of the peptide substrate, other PBP-type TEs, such as WolJ from wollamide/desotamide biosynthesis, can cyclize peptides with C-terminal residues disfavored by SurE, like Gly, D-Orn, and D-Arg. nih.gov

Mechanistic Insights into β-Lactamase Superfamily Cyclases in Non-Ribosomal Peptide Biosynthesis

Standalone cyclases in this compound biosynthesis are members of the β-lactamase superfamily, specifically functioning as PBP-type thioesterases. nih.govresearchgate.netnih.gov Thioesterases, in general, belong to the α/β hydrolase fold family and typically possess a Ser/His/Asp catalytic triad. nih.govnih.gov In the context of NRPS, TE domains embedded within the terminal module catalyze the release and often macrocyclization of the peptide intermediate. nih.govresearchgate.netnih.gov This process typically involves the transfer of the linear peptide from the peptidyl carrier protein (PCP) domain to the catalytic serine of the TE, forming a peptide-O-TE complex, followed by cyclization or hydrolysis. nih.govnih.gov

While embedded TEs are the most common mechanism for macrocyclization in NRPS, the this compound family utilizes standalone enzymes from the β-lactamase superfamily to perform this crucial step. nih.govresearchgate.netnih.gov The mechanistic details for these standalone cyclases are analogous to those of embedded TEs, involving substrate recognition, formation of an acyl-enzyme intermediate with the catalytic serine, and subsequent intramolecular cyclization. The presence of the characteristic Ser-Lys-Tyr-His catalytic tetrad in enzymes like DsaJ and SurE supports their function as PBP-type enzymes catalyzing macrocyclization. researchgate.net This distinct offloading and cyclization strategy highlights the evolutionary diversity in NRPS-mediated natural product biosynthesis.

Regulatory Mechanisms of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces species is a tightly regulated process, often controlled at the transcriptional level. Understanding these regulatory mechanisms is crucial for optimizing antibiotic production and potentially engineering novel analogues. The this compound biosynthetic gene cluster (dsa BGC) contains specific regulatory genes that govern the expression of the genes responsible for this compound biosynthesis. nih.govnih.govpatsnap.com

Identification and Functional Analysis of Transcriptional Factors (e.g., DsaA, DsaMN Two-Component System)

Within the dsa BGC, three transcription factor genes have been identified as key regulators of this compound biosynthesis: dsaA, dsaM, and dsaN. nih.govpatsnap.compatsnap.com DsaA is characterized as a winged helix-turn-helix DNA binding protein, a common type of transcriptional regulator in bacteria. nih.govresearchgate.net DsaM and DsaN constitute a canonical two-component system (TCS), which typically involves a sensor kinase (DsaM) and a response regulator (DsaN). nih.govnih.govresearchgate.net

Research has unambiguously demonstrated that both DsaA and DsaN act as positive regulators of this compound biosynthesis. nih.govpatsnap.compatsnap.com This means they are essential for the activation of the genes required for the production of this compound. Experimental evidence supporting this includes gene inactivation studies. Deletion of either dsaA or dsaN resulted in the complete abolition of this compound production. nih.govnih.govresearchgate.net This highlights their indispensable roles in initiating or maintaining the biosynthetic process.

Further functional analysis involved the overexpression of dsaA and dsaN in a heterologous host strain (S. coelicolor M1152 containing the dsa BGC). nih.govpatsnap.compatsnap.com Overexpression of dsaA independently led to a significant increase in this compound titers, with production levels reaching 2.4-fold greater than the strain expressing only the dsa BGC. nih.govpatsnap.com Similarly, overexpression of dsaN also enhanced this compound production, resulting in approximately twice the titer compared to the control strain. nih.govpatsnap.com These findings confirm that increased levels of either DsaA or DsaN can upregulate this compound biosynthesis, further solidifying their roles as positive regulators.

The DsaMN two-component system is also found within the BGCs of other members of the this compound family, such as ulleungmycin (ulm) and noursamycin/curacomycin (nsm/cur), suggesting a conserved regulatory mechanism across related antibiotic families. nih.govresearchgate.net However, it is noteworthy that this specific two-component system is absent in the surugamide (sur) BGC, which instead utilizes a GntR-family regulator (SurR) that acts as a repressor of surugamide production. nih.govresearchgate.net

The precise molecular mechanisms by which DsaA and the DsaMN system exert their positive regulatory effects involve binding to specific DNA sequences within the dsa BGC promoter regions, thereby facilitating the transcription of the downstream biosynthetic genes. Detailed studies on the binding sites and the signal transduction pathway involving DsaM and DsaN would provide a more complete picture of this regulatory network.

The following table summarizes the impact of DsaA and DsaN on this compound production based on overexpression studies:

| Regulator Overexpressed | Fold Increase in this compound Titer (vs. control) | Reference |

| DsaA | 2.4 | nih.govpatsnap.com |

| DsaN | ~2.0 | nih.govpatsnap.com |

This data underscores the potential for manipulating these regulatory genes to enhance this compound yield in industrial fermentation processes.

Structure Activity Relationship Sar Investigations of Desotamide and Its Analogues

Conformational Determinants of Bioactivity within the Cyclic Hexapeptide Scaffold

The bioactivity of desotamide (B65381) is intrinsically linked to its rigid cyclic hexapeptide structure. This scaffold serves to orient the amino acid side chains in a specific three-dimensional arrangement, facilitating interactions with its yet-unknown biological target. nih.gov The cyclic nature reduces the conformational flexibility of the molecule, which is a common strategy in the evolution of potent, naturally occurring cyclic peptides. This pre-organization of the bioactive conformation is thought to minimize the entropic penalty upon binding to its target, thereby enhancing binding affinity.

Rational Design and Synthesis of this compound Analogues for Enhanced Activity

The insights gained from preliminary SAR studies have paved the way for the rational design and synthesis of novel this compound analogues with improved antibacterial profiles. nih.govresearchgate.net By leveraging techniques like solid-phase peptide synthesis (SPPS), researchers have been able to systematically modify the this compound scaffold and evaluate the impact of these changes on antibacterial efficacy. nih.govresearchgate.net

Through the systematic synthesis and biological evaluation of a series of this compound A analogues, several key chemical moieties have been identified as essential for antimicrobial efficacy: nih.gov

A Tryptophan at Position V: The indole (B1671886) ring of Trp is indispensable for activity. nih.govresearchgate.net

A Specific Combination of Residues at Positions II and VI: The pairing of L-Ile at position II with a basic D-amino acid (D-Lys or D-Arg) at position VI is crucial for enhanced potency. nih.govnih.gov

The Cyclic Hexapeptide Backbone: The rigid, constrained conformation conferred by the cyclic structure is fundamental to its biological function.

These findings have not only deepened the understanding of how this compound exerts its antibacterial effects but have also highlighted desotamides A4 and A6 as promising new leads for further antibiotic development. nih.govnih.govresearchgate.net

Preclinical Research on Biological Activities of Desotamide

Broad-Spectrum Antimicrobial Activity Analysis

Desotamides have demonstrated notable antimicrobial activity, predominantly against Gram-positive bacteria. nih.govmdpi.com Studies have evaluated their efficacy against a panel of clinically significant bacterial pathogens. researchgate.netacs.org

Efficacy against Gram-Positive Bacterial Pathogens (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Methicillin-Resistant Staphylococcus epidermidis, Bacillus subtilis)

Desotamides A and B have shown significant antibacterial activities against several Gram-positive strains. nih.govnih.govpatsnap.commdpi.comnih.gov Specifically, they exhibit activity against Streptococcus pneumoniae NCTC 7466, Staphylococcus aureus ATCC 29213, and the methicillin-resistant clinical isolate Staphylococcus epidermidis (MRSE) shhs-E1. nih.govnih.govpatsnap.commdpi.comnih.gov Desotamide (B65381) B has also been reported to have moderate activity against Bacillus subtilis. nih.gov

Minimum Inhibitory Concentration (MIC) values have been determined for this compound B against key Gram-positive pathogens:

| Bacterial Pathogen | Strain | MIC (µg/mL) | Source |

| Staphylococcus aureus | ATCC 29213 | 16 | mdpi.comsemanticscholar.orgbioscience.co.ukmdpi.com |

| Streptococcus pneumoniae | NCTC 7466 | 12.5 | mdpi.comsemanticscholar.orgbioscience.co.ukmdpi.com |

| Methicillin-Resistant Staphylococcus epidermidis | shhs-E1 | 32 | mdpi.comsemanticscholar.orgbioscience.co.ukmdpi.com |

| Bacillus subtilis | ATCC 6633 | 4 | plymouth.ac.uk |

| Bacillus subtilis | ATCC 6051 | 7.5 | dbaasp.org |

Desotamides A and B have shown comparable antimicrobial activities against these tested strains. unige.ch Structure-activity relationship studies have indicated that certain amino acid residues are crucial for the antibacterial activity of desotamides, particularly the Tryptophan component. nih.gov Further studies involving synthetic analogues of this compound A revealed that substitutions at positions II and VI can significantly impact antibacterial activity. nih.govmdpi.comresearchgate.netnih.gov For instance, replacing L-allo-Ile at position II with L-Ile and Gly at position VI with D-Lys or D-Arg in this compound A analogues (desotamides A4 and A6) resulted in a 2–4-fold increase in antibacterial activity against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comresearchgate.netnih.gov

Antitubercular Activity against Mycobacterium tuberculosis and Mycobacterium bovis

While structurally related, desotamides and wollamides exhibit differences in their activity profiles. Wollamides, which are cyclic hexapeptides structurally related to desotamides but contain the basic amino acid ornithine, have shown antimycobacterial activity against Mycobacterium bovis and Mycobacterium tuberculosis. nih.govpatsnap.commdpi.complos.org In contrast, desotamides themselves were found to be inactive against mycobacteria in studies comparing them to wollamides, highlighting the importance of the ornithine residue in wollamides for this specific activity. nih.govplos.org Some research, however, included this compound B in testing against M. tuberculosis and Gram-positive bacteria to evaluate antimycobacterial/antibacterial potential alongside wollamides. researchgate.netacs.org The primary reported antimycobacterial activity within this family appears to reside with the ornithine-containing wollamides.

Activity Profile against Gram-Negative Bacterial Pathogens

Research into the activity of desotamides against Gram-negative bacteria is less extensive compared to Gram-positive bacteria. While some studies have evaluated this compound analogues against a panel including Gram-negative pathogens, the reported notable activities are primarily against Gram-positive strains. nih.govmdpi.com This suggests that desotamides may have limited or no significant activity against many Gram-negative bacteria.

Elucidation of Antimicrobial Mechanism(s) of Action

The precise antimicrobial mechanism(s) of action for this compound remain largely unknown. nih.govmdpi.com

Studies on Cellular Targets and Pathways

As of the current research, the specific cellular targets and pathways inhibited by this compound have not been definitively elucidated. nih.govmdpi.com One source briefly suggested that desotamides might inhibit bacterial RNA polymerases researchgate.net, but this claim is not widely supported by other studies, which generally state that the mechanism of action is unknown. nih.govmdpi.com Further research is needed to identify the molecular targets of this compound within bacterial cells.

Development and Application of Preclinical Models for Efficacy Assessment

Preclinical efficacy assessment of this compound has primarily focused on its antibacterial properties, utilizing both in vitro and cell-based models. These studies aim to determine the compound's potency against various bacterial strains, including those with established resistance mechanisms.

A key method employed in the preclinical evaluation of this compound's antibacterial efficacy is the determination of Minimum Inhibitory Concentrations (MICs). MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. Studies have reported notable antibacterial activities for this compound variants, particularly against Gram-positive bacteria. This compound B, C, and D have shown activity against Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis (MRSE). mdpi.com Specific MIC values reported include 16 μg/mL for this compound B against S. aureus, 12.5 μg/mL for this compound C against S. pneumoniae, and 32 μg/mL for this compound D against MRSE. mdpi.com

Further preclinical research has explored the antibacterial potential of synthetic analogues of this compound A. A structure-activity relationship study evaluated the efficacy of various analogues against a panel of Gram-positive and -negative pathogens. mdpi.comnih.govresearchgate.net This research indicated that modifications at specific positions within the this compound A structure can significantly impact antibacterial activity. For instance, this compound A4 and A6, with specific amino acid substitutions, demonstrated enhanced antibacterial activities, showing a 2–4-fold increase in potency against a series of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govresearchgate.net MIC values for desotamides A4 and A6 against MRSA strains ranged from 8 to 32 μg/mL. mdpi.comnih.gov

| Compound | Bacterial Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| This compound B | Staphylococcus aureus | 16 | mdpi.com |

| This compound C | Streptococcus pneumoniae | 12.5 | mdpi.com |

| This compound D | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 32 | mdpi.com |

| This compound A4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8–32 | mdpi.comnih.gov |

| This compound A6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8–32 | mdpi.comnih.gov |

Beyond activity against common Gram-positive bacteria, this compound has also been investigated for its potential against Mycobacterium tuberculosis (M.tb). Preclinical studies have shown that this compound, along with related compounds like wollamides, exhibits antimycobacterial activity. frontiersin.org This includes the inhibition of intracellular M.tb within murine bone marrow-derived macrophages, representing an in vitro model for assessing efficacy against intracellular bacterial pathogens. frontiersin.org

Synthetic Methodologies for Desotamide and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone for accessing desotamides and their structural variants. researchgate.net The general approach involves the stepwise assembly of the linear peptide on a solid support, cleavage of the peptide from this support, and a final cyclization step to form the macrocycle. nih.govnih.gov This strategy allows for the efficient production necessary for subsequent structure-activity relationship (SAR) studies. nih.gov

On-Resin Construction of Linear Peptide Precursors

The synthesis of the linear peptide precursors of desotamides is typically accomplished using standard Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) chemistry on a solid support. nih.govluxembourg-bio.com

Resin and Anchoring: A highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC), is frequently chosen for the synthesis. researchgate.netnih.gov The 2-CTC resin is advantageous for several reasons:

It allows for the mild acidolytic cleavage of the peptide, which keeps the acid-labile side-chain protecting groups intact for the subsequent solution-phase cyclization. nih.govnih.gov

Its steric bulk helps to prevent the formation of diketopiperazine, a common side reaction, especially when proline or other specific amino acid sequences are involved. nih.govluxembourg-bio.com

The process begins by anchoring the C-terminal Fmoc-protected amino acid, for instance, Fmoc-L-Asn(Trt)-OH for desotamide (B65381) B, onto the 2-CTC resin. nih.govnih.gov

Peptide Elongation: The linear peptide chain is assembled in a C-to-N direction through a series of iterative cycles. nih.gov Each cycle consists of two main steps:

Fmoc-Deprotection: The Nα-Fmoc protecting group is removed using a basic solution, typically 20-25% piperidine in N,N-dimethylformamide (DMF), to expose the free amine of the N-terminal residue. nih.govnih.govejbiotechnology.info

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Common coupling reagents include combinations like N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HBTU) with N,N-diisopropylethylamine (DIPEA). nih.govnih.gov

This cycle of deprotection and coupling is repeated until the full-length linear hexapeptide is assembled on the resin. nih.gov Following the assembly, the protected linear peptide is cleaved from the resin. For the 2-CTC resin, a mild solution of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in dichloromethane (DCM) is often used, which yields the side-chain protected linear precursor in high purity, ready for macrocyclization. nih.gov

Solution-Phase Macrocyclization Techniques

To favor the intramolecular cyclization over intermolecular polymerization or dimerization, the reaction is carried out under high-dilution conditions. researchgate.net The purified linear precursor is dissolved in a suitable solvent, such as DMF, and a coupling reagent is added to facilitate the formation of the amide bond between the N- and C-termini. nih.gov The pH of the reaction is often adjusted to a slightly basic range (pH 8.0–9.0) using an amine base like DIEA to ensure the N-terminal amine is deprotonated and nucleophilic. nih.govresearchgate.net

Various coupling reagents have been employed for this step, including HBTU. nih.govnih.gov The efficiency of the cyclization can be influenced by several factors, including the sequence of the linear peptide, the terminal amino acid residues, the choice of coupling reagent, and the reaction concentration. nih.gov Optimization of these parameters is key to achieving good yields of the desired cyclic peptide. nih.gov After cyclization, the final step is the global deprotection of all side-chain protecting groups, typically achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane), to yield the final this compound product. nih.gov

Automated Synthesis Approaches for Library Generation

The combination of SPPS and solution-phase cyclization is highly amenable to automation, which is particularly valuable for generating libraries of this compound analogues for SAR studies. researchgate.net Automated peptide synthesizers can perform the repetitive deprotection and coupling cycles required for the on-resin construction of linear precursors, significantly accelerating the process and enabling parallel synthesis. biotage.com

This automated approach facilitates the systematic modification of the this compound scaffold. By preparing a diverse set of linear precursors on resin, where specific amino acid positions are varied, a library of analogues can be rapidly generated. nih.govmdpi.com For example, researchers have used this strategy to create series of this compound A analogues by substituting amino acids at different positions to probe their impact on antibacterial activity. nih.govmdpi.com While the on-resin synthesis is automated, the subsequent cleavage, purification, cyclization, and final deprotection steps are often performed manually in parallel. biotage.comsynplechem.com The amenability of the SPPS route to automation is a key advantage for medicinal chemistry efforts aimed at optimizing the antibacterial properties of the this compound class of cyclic peptides. researchgate.net

Chemoenzymatic Synthesis and Biocatalytic Approaches

While chemical synthesis is the predominant method for producing desotamides, chemoenzymatic and biocatalytic approaches offer promising alternative strategies. monash.edu The natural biosynthesis of the this compound family of antibiotics relies on large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs). mdpi.comnih.gov A key discovery in the biosynthesis of these compounds is the use of a standalone cyclase, a type of thioesterase (TE), for the final cyclization and release of the peptide from the NRPS assembly line. mdpi.comnih.gov

This naturally occurring enzymatic machinery presents opportunities for biocatalysis. nih.gov Specifically, the standalone nature of the this compound cyclase suggests it could be repurposed for the in vitro or in vivo cyclization of synthetic peptide precursors. nih.gov The promiscuity of related cyclases, such as SurE from the surugamide pathway, which can cyclize peptides of varying lengths, highlights the potential of these enzymes as biocatalysts for producing diverse cyclic peptides. mdpi.com

A chemoenzymatic strategy could involve the chemical synthesis of a linear peptide thioester, mimicking the natural substrate bound to the NRPS, followed by enzymatic cyclization using an isolated cyclase domain. researchgate.net Such an approach combines the flexibility of chemical synthesis for generating diverse precursors with the high efficiency and specificity of enzymatic catalysis for the macrocyclization step. monash.eduresearchgate.net Penicillin-binding protein (PBP)-type thioesterases, which include the cyclases from the this compound family, are particularly promising tools for the biocatalytic production of macrocyclic peptides. researchgate.net Further research into the substrate tolerance of these enzymes could pave the way for their use in the chemoenzymatic synthesis of novel this compound analogues. nih.gov

Total Synthesis of this compound Variants and Analogues

The total synthesis of this compound variants has been crucial for confirming the structures of the natural products and for exploring the structure-activity relationships to develop analogues with improved antibacterial properties. researchgate.netnih.govnih.gov The synthetic framework, combining SPPS and solution-phase cyclization, has been successfully applied to produce this compound B and numerous analogues of this compound A. nih.govnih.gov

These studies have revealed that specific residues within the cyclic hexapeptide scaffold are critical for bioactivity. nih.govnih.gov By systematically replacing amino acids at various positions, researchers have identified modifications that enhance antibacterial potency and broaden the spectrum of activity. nih.govmdpi.com

For instance, in a study on this compound A analogues, substitutions at positions II (L-allo-Ile) and VI (Gly) were found to significantly impact antibacterial activity. nih.govnih.gov Key findings from these synthetic efforts include:

Replacing L-allo-Ile at position II with L-Ile, combined with the substitution of Gly at position VI with basic amino acids like D-Lys or D-Arg, resulted in analogues with a 2- to 4-fold increase in antibacterial activity against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov

The most potent of these synthetic analogues, named this compound A4 and A6, demonstrated minimum inhibitory concentration (MIC) values in the range of 8–32 μg/mL against MRSA, a significant improvement over the parent compound. nih.govresearchgate.net

The table below summarizes the structures and reported antibacterial activities of selected synthetic this compound A analogues.

| Compound | Position II Substitution (from L-allo-Ile) | Position VI Substitution (from Gly) | Reported MIC (μg/mL) against MRSA |

| This compound A | None | None | 16-64 |

| This compound A1 | None | D-Arg | 16-64 |

| This compound A4 | L-Ile | D-Arg | 8-32 |

| This compound A6 | L-Ile | D-Lys | 8-16 |

| This compound A7 | L-Leu | None | 32-128 |

| This compound A8 | L-Leu | D-Arg | 16-64 |

Data compiled from research on synthetic this compound A analogues. nih.gov

These findings highlight the power of total synthesis to not only provide access to the natural products but also to generate novel, more potent antibiotic lead compounds for further development. nih.govmdpi.com

Computational and Bioinformatic Approaches in Desotamide Research

Genomic Mining and Bioinformatic Analysis of Biosynthetic Gene Clusters

Genomic mining and bioinformatic analysis have played a crucial role in identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for producing desotamide (B65381) and related compounds. Increased access to genome sequencing technology has led to the identification of BGCs for this compound, surugamide, ulleungmycin, noursamycin, and curacomycin. nih.govmdpi.com These BGCs are typically organized in a manner characteristic of non-ribosomal peptide synthetase (NRPS) systems, featuring genes encoding the modular assembly line machinery responsible for constructing the peptide scaffold. nih.govmdpi.com

The this compound (dsa) BGC from Streptomyces scopuliridis SCSIO ZJ46 is approximately 39 kb in size and contains 17 open reading frames. acs.org These genes encode four NRPSs along with proteins involved in resistance, transport, regulation, and precursor biosynthesis. acs.org Heterologous expression of the dsa BGC in S. coelicolor M1152 successfully yielded desotamides A and B, as well as a new analogue, this compound G. acs.org

Bioinformatic analysis has also been used to explore the wider distribution of similar BGCs. A detailed bioinformatic analysis of a curated database of actinobacterial genomes identified organisms harboring orthologues of the SurABCD NRPSs and the standalone cyclase SurE, which is involved in the cyclization of this compound family peptides. nih.govwhiterose.ac.uk Candidate genomes were analyzed using tools like antiSMASH to identify NRPS biosynthetic systems lacking a cis-encoded thioesterase (TE) domain but possessing an adjacent SurE homologue. nih.gov This analysis revealed that a significant number of organisms contain such NRPS systems employing a standalone cyclase offloading strategy. nih.gov

Further genomic analysis, including pangenome analysis of Streptomyces genomes, has helped redefine the diversity of BGCs and understand their evolution. researchgate.net This involves classifying Streptomyces into Mash-clusters based on genome similarities and employing workflows to group BGCs, which can refine predictions of BGC diversity. researchgate.net The conserved genomic structure, or synteny, observed among BGCs within species and Mash-clusters suggests that vertical inheritance is a major factor in BGC diversification. researchgate.net

Bioinformatic tools like antiSMASH and PRISM are commonly used to predict the structure of non-ribosomal peptides encoded by identified BGCs. biorxiv.orggoogle.com This computational prediction is a key step in genome mining for natural products. biorxiv.orgrevista-agroproductividad.org

Here is a table summarizing some of the identified this compound family BGCs and their associated organisms:

| BGC Name | Organism | Size (approx.) | Key Features |

| dsa | Streptomyces scopuliridis SCSIO ZJ46 acs.org | 39 kb | Four NRPSs, resistance, transport, regulatory, and precursor biosynthesis genes acs.org |

| sur | Streptomyces sp. nih.gov | 18 modules | Encodes compounds with two different ring sizes nih.gov |

| ulm | Streptomyces sp. nih.gov | - | Contains DsaMN two-component system orthologue nih.gov |

| nsm/cur | Streptomyces sp. nih.gov | - | Contains DsaMN two-component system orthologue nih.gov |

Predictive Modeling of Enzyme Functionalities (e.g., Hydroxylation Events, Halogenation)

Predictive modeling and bioinformatic analysis are valuable for inferring the functions of enzymes encoded within this compound BGCs, particularly for post-translational modifications like hydroxylation and halogenation.

Bioinformatic analysis and similarity to known enzymes suggest a mechanism of hydroxylation in the this compound family biosynthesis that is commensurate with that observed in other non-ribosomal peptide pathways. nih.govmdpi.com These modifications often occur on peptidyl carrier protein (PCP)-appended amino acid substrates and are catalyzed by standalone non-haem iron oxygenases. nih.govmdpi.com The target amino acid is believed to be held within the enzyme's active site alongside co-substrates and an Fe(II) ion, leading to the activation of the β-methylene group and subsequent stereospecific transfer of a hydroxyl group. nih.govmdpi.com While studies are ongoing to fully describe the nature and timing of these hydroxylation events in this compound biosynthesis, bioinformatic predictions provide a strong indication of the enzymatic machinery involved. nih.govmdpi.com

Halogenation is another important modification observed in some this compound family members, such as the chlorination of a tryptophan residue in noursamycins and curacomycin. researchgate.net Bioinformatic analysis of NRP halogenases suggests they preferentially utilize PCP-bound monomers as substrates over free amino acids. researchgate.net This is likely also true for the tryptophan halogenases present within the relevant this compound family BGCs. researchgate.net Predictive modeling of adenylation (A) domain substrate specificities within NRPSs is a key aspect of understanding the building blocks incorporated into non-ribosomal peptides. biorxiv.org Tools like PARAS and PARASECT use machine learning to predict A domain substrates with high accuracy, which can be applied to this compound biosynthesis to confirm or predict the specific amino acids activated by each NRPS module. biorxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While the specific antimicrobial target(s) for this compound family members remain largely unknown, computational techniques such as molecular docking and dynamics simulations can be applied to study potential ligand-target interactions if a putative target is identified. mdpi.com These methods are widely used in drug discovery and biological research to predict and analyze the binding of small molecules (ligands) to biological macromolecules (targets), such as proteins. chemmethod.commdpi.combiorxiv.orgscielo.sa.crmdpi.com

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor based on scoring functions. chemmethod.commdpi.commdpi.com This provides a static view of the potential interaction. Molecular dynamics simulations, on the other hand, provide a dynamic view by simulating the behavior of the molecular system over time, allowing for the analysis of the stability of the ligand-target complex and the identification of key interactions in a more physiological environment. chemmethod.commdpi.combiorxiv.orgscielo.sa.cr

Although no specific molecular docking or dynamics simulation studies focused solely on this compound and a confirmed biological target were found in the provided search results, these techniques would be invaluable in elucidating the mechanism of action of this compound once its target is identified. For instance, if this compound were hypothesized to interact with a bacterial protein, molecular docking could predict the likely binding site, and molecular dynamics simulations could assess the stability of the complex and the specific amino acid residues involved in the interaction. chemmethod.commdpi.commdpi.com This could involve analyzing hydrogen bonds, hydrophobic interactions, and conformational changes upon binding. mdpi.com

The application of molecular docking and dynamics simulations to this compound research would follow established protocols, typically involving the preparation of the ligand (this compound) and the target protein structures, running docking simulations using software like AutoDock Vina, and performing MD simulations using programs like Gromacs to analyze the complex's behavior over time. chemmethod.commdpi.combiorxiv.org These computational studies can provide valuable insights into the molecular basis of this compound's biological activity and guide future experimental investigations.

Mechanisms of Antimicrobial Resistance and Desotamide Efficacy

Considerations for Bacterial Resistance Development to Desotamide (B65381) and its Analogues

As relatively new natural products, the potential for bacteria to develop resistance to this compound and its analogues is an important area for consideration. While detailed studies specifically on resistance mechanisms to desotamides are limited in the provided search results, research into their structure-activity relationships offers some insights.

Studies on this compound A analogues have shown that specific amino acid residues are crucial for antibacterial activity mdpi.comresearchgate.netnih.gov. Modifications at positions II and VI significantly impact activity against Gram-positive bacteria, including MRSA mdpi.comresearchgate.netnih.gov. For instance, substituting Gly at position VI with basic amino acids like D-Arg, D-Lys, or D-His resulted in a loss of activity against tested Gram-positive bacteria when L-allo-Ile was present at position II mdpi.com. This suggests that alterations in these key positions could potentially be a route for bacteria to develop reduced susceptibility or resistance.

The fact that the precise mechanism of action for desotamides is not yet fully understood makes predicting resistance mechanisms challenging nih.govacs.orgpatsnap.com. However, understanding the target(s) of this compound is a key goal for future research, as this knowledge is crucial for anticipating and potentially mitigating the development of resistance nih.gov.

The study on wollamides, which are structurally related to desotamides, highlighted the importance of the cyclic scaffold, amide functionality at position I, the tryptophan residue at position V, and the original stereochemistry for antituberculosis and antibacterial activity acs.org. Changes in these structural features could potentially lead to resistance.

Further research is needed to investigate the specific mechanisms by which bacteria might develop resistance to this compound and its analogues. This includes studying potential enzymatic inactivation, efflux pumps, target modification, or other genetic or physiological adaptations that could reduce the efficacy of these compounds.

Preclinical Combination Therapy Strategies Involving Desotamide

Synergistic Interactions with Established and Novel Antimicrobial Agents

Research has indicated that wollamide B1, a related cyclic hexapeptide, can synergistically enhance the activity of several established tuberculosis antibiotics, including complex drug combinations currently used for treatment. researchgate.netasm.org While direct synergistic data specifically for desotamide (B65381) in combination with a broad range of antimicrobial agents is less extensively documented in the provided search results, the synergistic potential observed with wollamide B1 suggests a promising avenue for this compound research. researchgate.netasm.org

Furthermore, natural product producers like Streptomyces often produce a variety of secondary metabolites that can exhibit complementary or synergistic antimicrobial activity. nih.gov Examples from other studies show that compounds like siderophores or even pigments produced by Streptomyces can demonstrate synergistic activity when combined with antibiotics. nih.gov This inherent characteristic of the producing organisms suggests that this compound, as a Streptomyces-derived compound, may possess synergistic potential with other agents, either from its own biosynthetic pathway or with exogenous antibiotics.

A study evaluating this compound family compounds, including this compound B, C, and D, showed synergistic antifungal activity against Candida albicans when combined with rapamycin. researchgate.net While this highlights synergistic potential, it is focused on antifungal rather than antibacterial synergy with established antibacterial agents.

Rationale and Design Principles for Combination Regimens

Design principles for combination regimens often involve selecting agents that:

Target different essential pathways in the pathogen to reduce the likelihood of simultaneous resistance development to multiple drugs. biorxiv.org

Exhibit synergistic or additive effects, where the combined effect is greater than or equal to the sum of the individual effects.

Have favorable pharmacokinetic and pharmacodynamic profiles when used together. While pharmacokinetic data for this compound combinations are not detailed in the provided results, studies on wollamide B1 have aimed at optimizing pharmacokinetic properties for potential in vivo efficacy. frontiersin.orgnih.gov

Preclinical studies, such as those conducted with wollamide B1 and TB antibiotics, involve assessing synergistic interactions through methods like fractional inhibitory concentration kinetics. asm.org Mathematical modeling frameworks are increasingly being used in the design of combination therapies to predict efficacy and optimize dosing strategies based on pharmacokinetic-pharmacodynamic relationships and bacterial population dynamics, including resistant subpopulations. biorxiv.orgucl.ac.uknih.gov These models consider factors such as mutation rates and collateral sensitivity, where resistance to one drug confers sensitivity to another. nih.gov Applying such principles and methodologies to this compound in combination with other antimicrobial agents would be crucial for designing effective preclinical regimens.

While detailed data tables specifically on this compound combination synergy with antibacterial agents were not extensively found, the principles guiding such preclinical investigations are well-established and are being applied to related compounds like wollamide B1. researchgate.netasm.orgbiorxiv.orgucl.ac.uknih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.